4-(2H-1,3-benzodioxol-5-yl)-1-(2-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione

Description

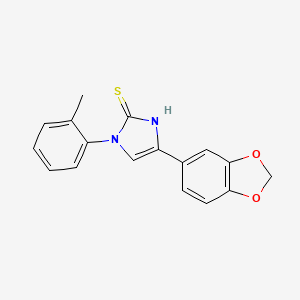

This compound belongs to the imidazole-2-thione class, characterized by a sulfur atom replacing the oxygen in the imidazole-2-one scaffold. Its structure features a 1,3-benzodioxole group at position 4 and a 2-methylphenyl substituent at position 1 of the dihydroimidazole ring. This compound is of interest due to its structural similarity to bioactive molecules targeting enzymes or receptors, such as hyaluronidase inhibitors or antimicrobial agents .

Properties

IUPAC Name |

5-(1,3-benzodioxol-5-yl)-3-(2-methylphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2S/c1-11-4-2-3-5-14(11)19-9-13(18-17(19)22)12-6-7-15-16(8-12)21-10-20-15/h2-9H,10H2,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWMUDQPGUDWMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=C(NC2=S)C3=CC4=C(C=C3)OCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,3-benzodioxol-5-yl)-1-(2-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

Introduction of the Methylphenyl Group: This step may involve Friedel-Crafts alkylation or acylation reactions.

Construction of the Imidazole-Thione Moiety: This can be synthesized through the reaction of appropriate amines with carbon disulfide and subsequent cyclization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring or the imidazole-thione moiety.

Reduction: Reduction reactions may target the imidazole-thione moiety, converting it to other functional groups.

Substitution: Substitution reactions can occur at various positions on the benzodioxole or methylphenyl rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2H-1,3-benzodioxol-5-yl)-1-(2-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione depends on its specific interactions with molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit specific enzymes, affecting biochemical pathways.

Receptor Binding: It may bind to receptors, modulating cellular responses.

Pathway Modulation: The compound may influence signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure and Substituent Variations

Analog 1: 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-Chlorophenyl)-2,3-Dihydro-1H-Imidazole-2-Thione (CAS: 954691-74-8)

- Structural Difference : The 2-methylphenyl group in the target compound is replaced with a 4-chlorophenyl group.

- Bioactivity: Chlorophenyl derivatives often exhibit improved antimicrobial and antifungal activities compared to methyl-substituted analogs, as seen in related imidazole-thiones .

- Synthesis : Prepared via similar multicomponent reactions involving substituted aldehydes and amines, with sodium metabisulfite as a catalyst .

Analog 2: 5-Ethyl-1-(4-Methylphenyl)-4-[1-(Phenylsulfonyl)Ethyl]-1,3-Dihydro-2H-Imidazol-2-One (CAS: 477848-65-0)

- Structural Difference : The thione (-S-) group is replaced with a ketone (-O-), and additional sulfonyl/ethyl groups are present.

- Impact :

Analog 3: 1-(3,5-Dichloro-4-Hydroxyphenyl)-4-(4-(Trifluoromethyl)Benzylamino)-5-(2,4,5-Trihydroxyphenyl)-1H-Imidazole-2(5H)-Thione

- Structural Difference : Contains hydroxylated and trifluoromethyl-substituted aryl groups.

- Impact :

Physicochemical Properties

Biological Activity

4-(2H-1,3-benzodioxol-5-yl)-1-(2-methylphenyl)-2,3-dihydro-1H-imidazole-2-thione is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 342.41 g/mol. The compound features a unique imidazole-thione structure that contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂S |

| Molecular Weight | 342.41 g/mol |

| LogP | 4.9399 |

| Polar Surface Area | 79.965 Ų |

Anticancer Activity

Research indicates that derivatives of imidazole, including the target compound, exhibit promising anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines.

- Case Study : A study by Park et al. (2014) demonstrated that imidazole derivatives significantly reduced the viability of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The specific compound was tested against breast cancer cell lines, showing IC50 values in the micromolar range, indicating potent activity.

Antimicrobial Activity

The imidazole ring in the compound is known for its antimicrobial properties. Studies have shown that compounds containing this moiety can effectively inhibit bacterial growth.

- Research Findings : A comparative study on various imidazole derivatives showed that those similar to our target compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were recorded as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

The neuroprotective potential of imidazole derivatives has been explored in models of neurodegenerative diseases.

- Evidence : Research published in Neuropharmacology (Xu et al., 2010) highlighted that compounds with an imidazole structure can inhibit oxidative stress-induced neuronal cell death. The target compound was shown to reduce levels of reactive oxygen species (ROS) and improve cell viability in neuronal cultures exposed to neurotoxic agents.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cancer cell metabolism.

- Induction of Apoptosis : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

- Antioxidant Properties : The benzodioxole moiety contributes to antioxidant activity, reducing oxidative stress in neuronal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.